Tert-butyl pyrrolidin-3-yl(trifluoromethyl)carbamate
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Overview
Description
Tert-butyl pyrrolidin-3-yl(trifluoromethyl)carbamate is a chemical compound with the molecular formula C10H17F3N2O2. It is known for its unique structure, which includes a pyrrolidine ring substituted with a trifluoromethyl group and a tert-butyl carbamate group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl pyrrolidin-3-yl(trifluoromethyl)carbamate typically involves the reaction of pyrrolidine derivatives with trifluoromethylating agents and tert-butyl carbamate. One common method includes the use of tert-butyl chloroformate and trifluoromethyl iodide in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl pyrrolidin-3-yl(trifluoromethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the carbamate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Tert-butyl pyrrolidin-3-yl(trifluoromethyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl pyrrolidin-3-yl(trifluoromethyl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (3-(trifluoromethyl)pyrrolidin-3-yl)carbamate
- Tert-butyl N-[trans-4-(trifluoromethyl)pyrrolidin-3-yl]carbamate
- Tert-butyl N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}carbamate .
Uniqueness
Tert-butyl pyrrolidin-3-yl(trifluoromethyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the trifluoromethyl group and the tert-butyl carbamate group enhances its stability and reactivity, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C10H17F3N2O2 |
---|---|
Molecular Weight |
254.25 g/mol |
IUPAC Name |
tert-butyl N-pyrrolidin-3-yl-N-(trifluoromethyl)carbamate |
InChI |
InChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)15(10(11,12)13)7-4-5-14-6-7/h7,14H,4-6H2,1-3H3 |
InChI Key |
WKYQXYCLSGSWCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CCNC1)C(F)(F)F |
Origin of Product |
United States |
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